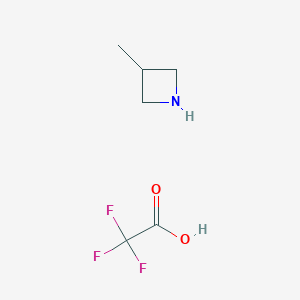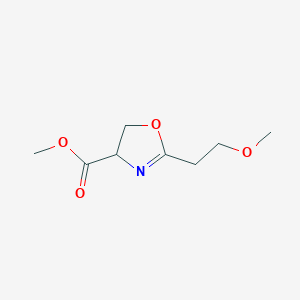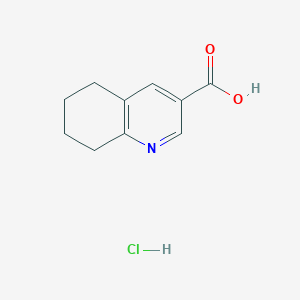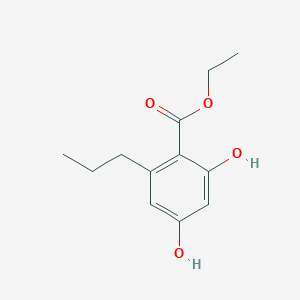
3-Methylazetidine; trifluoroacetic acid
概要
説明
3-Methylazetidine; trifluoroacetic acid is a chemical compound that has been identified in various databases . It is a highly water-soluble compound . The CAS Number for this compound is 1466515-56-9 .
Synthesis Analysis
The synthesis of azetidine derivatives has been a topic of interest in recent years . Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Molecular Structure Analysis
The molecular formula for this compound is C6H10F3NO2 . The molecular weight of this compound is 185.14 g/mol .
Physical And Chemical Properties Analysis
This compound is a powder . The melting point of this compound is 185-186°C . The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points .
科学的研究の応用
Hydroxy-beta-thiolactams Oxidation
A study by Creary and Losch (2008) illustrates the novel DMSO-promoted oxidation of 3-Aryl-3-hydroxy-1-methylazetidine-2-thiones to 3-methyl-5-aryloxazole-2-thiones. This process demonstrates the use of trifluoroacetic anhydride/DMSO in organic synthesis, showcasing the versatility of trifluoroacetic acid derivatives in promoting oxidative rearrangements (Creary & Losch, 2008).
Synthesis of N-Aryl β-Amino Alcohols
Roy, Baviskar, and Biju (2015) reported a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid (TFA). This process leads to the synthesis of medicinally important N-aryl β-amino and γ-amino alcohol derivatives, highlighting the application of trifluoroacetic acid in facilitating multicomponent reactions (Roy, Baviskar, & Biju, 2015).
Photolysis of Dihydropyrazolo[5,1-c][1,2,4]triazines
Ivanov, Lyssenko, and Traven (2020) conducted research on the synthesis and photolysis of 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines, using trifluoroacetic anhydride. This study not only explores the synthetic applications of trifluoroacetic acid derivatives but also their potential in photogeneration of acidity, which could be beneficial in developing novel methodologies in organic synthesis (Ivanov, Lyssenko, & Traven, 2020).
Synthesis of (S)-2-Methylazetidine
Dowling et al. (2016) presented two scalable syntheses of (S)-2-methylazetidine, employing trifluoroacetic acid derivatives for the cyclization of 1,3-bis-triflates to form the azetidine ring. This study demonstrates the utility of trifluoroacetic acid in the efficient synthesis of cyclic compounds, crucial for pharmaceutical development (Dowling et al., 2016).
Safety and Hazards
将来の方向性
While trifluoroacetic acid has limited technical uses, the highly water-soluble trifluoroacetate (TFA) is reported to be present in water bodies at low concentrations. Most of the TFA in the environment is discussed to arise from natural processes, but also with the contribution from decomposition of environmental chemicals . Further studies are required to assess the toxicity and environmental impact of these compounds .
作用機序
Target of Action
Azetidines are known to be highly reactive and versatile in synthetic chemistry . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .
Mode of Action
Azetidines are known for their reactivity and versatility in synthetic chemistry . They are often involved in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
生化学分析
Biochemical Properties
3-Methylazetidine; trifluoroacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the polymerization of azetidine monomers, which are crucial for the synthesis of polyamines . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s trifluoroacetic acid component is known for its strong acidic properties, which can influence the pH of the reaction environment and affect enzyme activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with signaling molecules and receptors, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, the compound’s interaction with enzymes involved in the polymerization of azetidine monomers can result in the formation of polyamines, which are essential for various cellular functions . Additionally, the trifluoroacetic acid component can influence gene expression by altering the pH of the cellular environment, thereby affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term exposure to the compound can result in alterations in cellular metabolism and gene expression, which may have significant implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including liver toxicity and reproductive toxicity . These findings highlight the importance of determining the appropriate dosage for experimental studies to avoid potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, the compound can influence the activity of enzymes involved in the synthesis of polyamines, which are essential for cell growth and differentiation . Additionally, the trifluoroacetic acid component can affect metabolic flux and metabolite levels by altering the pH of the cellular environment .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can interact with various binding proteins that facilitate its distribution to different cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biochemical properties and cellular effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with enzymes and other biomolecules involved in metabolic processes . The compound’s subcellular localization can significantly impact its biochemical properties and cellular effects.
特性
IUPAC Name |
3-methylazetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.C2HF3O2/c1-4-2-5-3-4;3-2(4,5)1(6)7/h4-5H,2-3H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMIWHJPUJYAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1466515-56-9 | |
| Record name | 3-methylazetidine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Ethyl-2-[(4-nitrophenyl)methyl]propanedioic acid](/img/structure/B1430583.png)
amino]thiophene-2-carboxylic acid](/img/structure/B1430587.png)
![[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430589.png)

![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1430591.png)



![3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride](/img/structure/B1430597.png)
![2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B1430598.png)


